17beta-DIHYDROEQUILIN-2,4,16,16-D4

Overview

Description

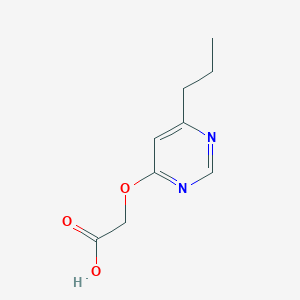

17beta-DIHYDROEQUILIN-2,4,16,16-D4, also referred to as DHEQ-D4, is a synthetic estrogen. It is a 17beta-hydroxy steroid and a 3-hydroxy steroid , functionally related to an androstane .

Molecular Structure Analysis

The molecular formula of 17beta-DIHYDROEQUILIN-2,4,16,16-D4 is C18H20O2. Its molecular weight is 272.4 g/mol. The structure of this compound is related to that of 17beta-estradiol .Scientific Research Applications

Interaction with Estrogen Receptors

17beta-Dihydroequilin interacts variably with estrogen receptors ERalpha and ERbeta. It's one of several estrogens exhibiting functional activity in cells transfected with these receptors, highlighting its potential role in hormone replacement therapy targeting specific tissues where ERbeta is predominant (Bhavnani, Tam, & Lu, 2008).

Inflammatory Response Modulation

17beta-Dihydroequilin demonstrates the capability to counteract interleukin-1alpha induced expression of inflammatory mediators in human endothelial cells, suggesting its potential in inflammation management. It inhibits the IL-1alpha-induced production of IL-6, IL-8, and MCP-1, revealing its anti-inflammatory properties (Demyanets et al., 2006).

Crystal Structure Analysis

The crystal structure of 17alpha-Dihydroequilin, closely related to 17beta-Dihydroequilin, has been analyzed using synchrotron X-ray powder diffraction data. This research contributes to understanding the molecular structure of similar compounds (Kaduk, Gindhart, & Blanton, 2017).

Hormone Replacement Therapy Components

17beta-Dihydroequilin is a component of conjugated equine estrogens used in hormone replacement therapy. Studies on its structural differences from 17beta-estradiol reveal unique biological activities and interactions with estrogen receptors, important for HRT formulation (Hsieh et al., 2008).

Neuroprotective Effects

Research has shown that 17beta-Dihydroequilin and related equine estrogens exhibit neuroprotective effects against oxidized low-density lipoprotein-induced neuronal cell death. This finding suggests potential applications in neurodegenerative disease prevention or treatment (Berco & Bhavnani, 2001).

Mechanism of Action

properties

IUPAC Name |

(13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1/i3D,7D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWZPRVUQHMJFF-GLZVTCTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(C=CC3=C2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17beta-DIHYDROEQUILIN-2,4,16,16-D4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1474176.png)

![N-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1474178.png)

![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/no-structure.png)

![(3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol](/img/structure/B1474187.png)

![(1R,2R)-2-[(4-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474194.png)

![(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474195.png)